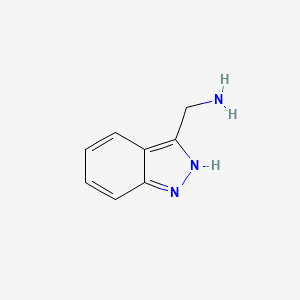

3-(Aminomethyl)-1H-indazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Aminomethyl)-1H-indazole, also known as 3-AMINO-1H-indazole, is a heterocyclic compound belonging to the indazole family. It is a colourless solid that has been used in the synthesis of various compounds for scientific research. It has been found to have a wide range of applications in the fields of chemistry, biochemistry, pharmacology, and medicine.

科学研究应用

Medicinal Chemistry: BACE1 Inhibitors

3-(Aminomethyl)-1H-indazole: is utilized in the design of BACE1 inhibitors . BACE1, or β-site amyloid precursor protein-cleaving enzyme 1, is a critical enzyme in the formation of amyloid β peptide, which is associated with Alzheimer’s disease. The indazole scaffold serves as a core structure in the development of nonpeptidic inhibitors, leveraging its ability to mimic the transition state of substrates .

Anticancer Research

Indazole derivatives, including 3-(Aminomethyl)-1H-indazole , are explored for their anticancer properties. They are studied for their potential to induce apoptosis and inhibit cancer cell proliferation. The research focuses on various cancer types, including breast, stomach, and colon cancers, utilizing the unique properties of indazole compounds .

Organoboron Chemistry

The boron-containing compounds, related to 3-(Aminomethyl)-1H-indazole , find applications in organoboron chemistry. These compounds exhibit unique electron deficiency and coordination properties, making them suitable for use in pharmaceuticals, energy research, materials science, and life sciences .

Suzuki-Miyaura Reactions

In synthetic chemistry, 3-(Aminomethyl)-1H-indazole and its derivatives are used as intermediates in Suzuki-Miyaura reactions. This cross-coupling reaction is pivotal for forming carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds .

Catalyst for Amidation and Esterification

3-(Aminomethyl)-1H-indazole: is involved as a catalyst in the amidation and esterification of carboxylic acids. These reactions are essential for modifying the properties of organic molecules, which is crucial in drug development and the synthesis of specialty chemicals .

Signal Transduction Mechanism Studies

The compound is used in the study of signal transduction mechanisms in opioid receptors. Researchers have proposed a detailed mechanism involving 3-(Aminomethyl)-1H-indazole derivatives, which is significant for understanding receptor activation and designing targeted therapies .

作用机制

Target of Action

3-(Aminomethyl)-1H-indazole is a complex organic compound that belongs to the class of organic compounds known as phenylmethylamines It’s worth noting that similar compounds have been found to target bacterial membranes , which could potentially be a target for 3-(Aminomethyl)-1H-indazole as well.

Mode of Action

It’s known that amines, a functional group present in this compound, can interact with various biological targets through hydrogen bonding, electrostatic interactions, and van der waals forces . These interactions can lead to changes in the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(Aminomethyl)-1H-indazole could potentially interact with a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the adme properties of a compound are affected by its physicochemical properties, as well as other factors such as human behavior (eg, food and drug intake) and genetics .

Result of Action

It’s known that similar compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that various environmental factors, such as temperature, ph, and the presence of other substances, can influence the action of similar compounds .

属性

IUPAC Name |

2H-indazol-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIODCDIPHWWQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598771 |

Source

|

| Record name | 1-(2H-Indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-1H-indazole | |

CAS RN |

806640-37-9 |

Source

|

| Record name | 1-(2H-Indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)